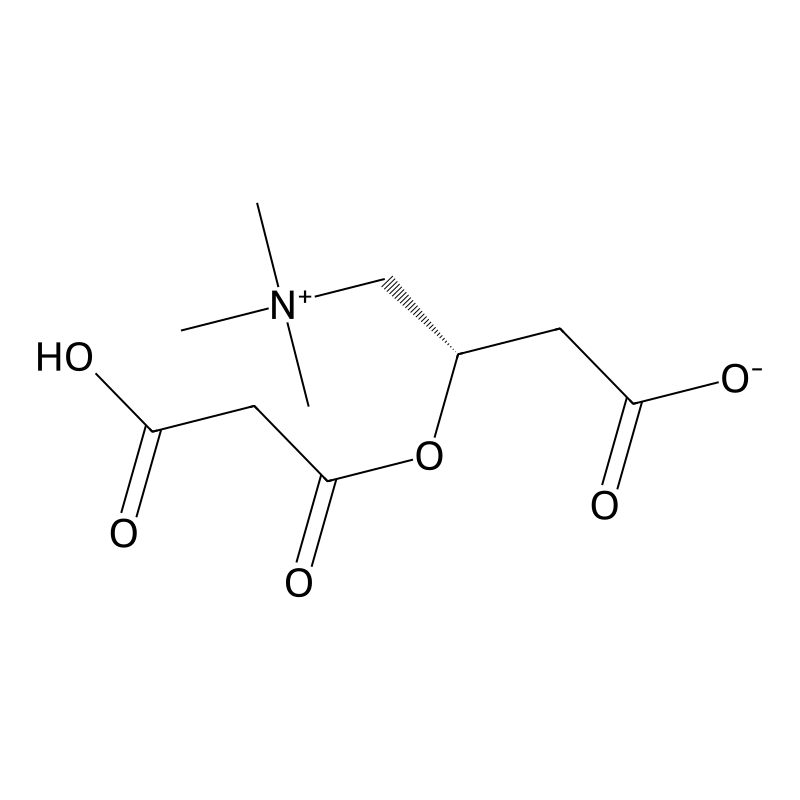

O-malonylcarnitine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Malonylcarnitine as a Biomarker

Elevated levels of malonylcarnitine in blood or urine can indicate disruptions in fatty acid oxidation. Fatty acids are a major energy source for the body, and their breakdown occurs within cellular structures called mitochondria. Malonylcarnitine accumulation suggests issues with either the transport of fatty acids into the mitochondria or defects in the mitochondrial machinery responsible for their breakdown [].

Studies have explored malonylcarnitine levels as a biomarker for specific inborn errors of metabolism, such as Malonyl-CoA Decarboxylase Deficiency (OMIM: 248360) and Medium-Chain Acyl-CoA Dehydrogenase Deficiency (OMIM: 201450) [, ]. These conditions can cause a variety of symptoms, and identifying them early is crucial for effective management. Research on malonylcarnitine has contributed to the development of diagnostic tools for such disorders [].

Understanding Fatty Acid Metabolism

Research also investigates how malonylcarnitine levels relate to the regulation of fatty acid metabolism. Malonylcarnitine plays a role in shuttling fatty acids out of the mitochondria, preventing their breakdown for energy production. Studying malonylcarnitine can offer insights into how cells regulate this process and maintain a balance between energy production and storage [].

O-malonylcarnitine is a derivative of carnitine, a quaternary ammonium compound essential for the transport of fatty acids into mitochondria for β-oxidation. This compound is formed when malonyl-CoA, an important intermediate in fatty acid metabolism, reacts with carnitine. O-malonylcarnitine plays a significant role in regulating energy metabolism by influencing the availability of fatty acids for oxidation and storage in cells.

- Formation: It is synthesized from the reaction between malonyl-CoA and carnitine, facilitated by the enzyme carnitine acyltransferase.

- Hydrolysis: O-malonylcarnitine can undergo hydrolysis to regenerate malonyl-CoA and free carnitine, which can then be reused in metabolic processes .

- Oxidation: The compound can also be oxidized to yield various products, although specific pathways and enzymes involved in this oxidation are less well characterized.

O-malonylcarnitine is involved in the regulation of fatty acid metabolism. Its primary biological activity includes:

- Inhibition of Carnitine Palmitoyltransferase 1: O-malonylcarnitine inhibits carnitine palmitoyltransferase 1, thereby preventing the entry of long-chain fatty acids into the mitochondria for β-oxidation. This action is crucial during conditions where energy demands are low or when fatty acid synthesis is favored .

- Metabolic Regulation: The accumulation of O-malonylcarnitine indicates disruptions in fatty acid oxidation, often linked to metabolic disorders or altered energy states within cells .

The synthesis of O-malonylcarnitine can be achieved through enzymatic and non-enzymatic methods:

- Enzymatic Synthesis: The primary method involves the enzymatic reaction between malonyl-CoA and carnitine, catalyzed by carnitine acyltransferases.

- Chemical Synthesis: Chemical methods may also be employed to synthesize O-malonylcarnitine through controlled reactions involving malonic acid derivatives and carnitine under specific conditions.

O-malonylcarnitine has several potential applications:

- Metabolic Studies: It serves as a biomarker for studying metabolic disorders related to fatty acid oxidation.

- Therapeutic Research: Understanding its role in energy metabolism could lead to therapeutic strategies for conditions like obesity, diabetes, and heart diseases where fatty acid metabolism is disrupted .

- Nutritional Supplements: It may also be explored as a component in nutritional supplements aimed at improving energy metabolism.

Interaction studies involving O-malonylcarnitine focus on its effects on various enzymes and metabolic pathways:

- Carnitine Palmitoyltransferase 1 Inhibition: Research indicates that O-malonylcarnitine effectively inhibits carnitine palmitoyltransferase 1, highlighting its regulatory role in fatty acid transport into mitochondria .

- Fatty Acid Oxidation Pathways: Studies have shown that elevated levels of O-malonylcarnitine correlate with reduced rates of fatty acid oxidation, suggesting its involvement in metabolic regulation during energy surplus conditions .

Several compounds share structural or functional similarities with O-malonylcarnitine. Here are some notable examples:

| Compound | Structure/Functionality | Unique Features |

|---|---|---|

| Malonyl-CoA | Precursor in fatty acid synthesis | Directly involved in anabolic pathways |

| Carnitine | Transports fatty acids into mitochondria | Essential for β-oxidation but does not inhibit CPT1 |

| Acetylcarnitine | Acetate derivative of carnitine | Involved in different metabolic pathways |

| O-malonyl-D-carnitine | Enantiomer of O-malonylcarnitine | May exhibit different biological activities |

O-malonylcarnitine is unique due to its specific inhibitory action on carnitine palmitoyltransferase 1, which distinguishes it from other related compounds that may not have the same regulatory effects on fatty acid metabolism.

O-malonylcarnitine, also known as malonyl-L-carnitine, represents a critical acylcarnitine derivative that serves as an important metabolic intermediate linking fatty acid synthesis and oxidation pathways [1] [2]. The biosynthetic origin of O-malonylcarnitine is fundamentally rooted in the metabolism of malonyl-CoA, which serves as the primary precursor for this acylcarnitine compound.

The primary biosynthetic pathway for O-malonylcarnitine begins with the formation of malonyl-CoA through the action of acetyl-CoA carboxylase (ACC) [3] [4]. This biotin-dependent enzyme catalyzes the irreversible carboxylation of acetyl-CoA using bicarbonate and ATP to produce malonyl-CoA [5]. Two distinct isoforms of ACC contribute to malonyl-CoA biosynthesis: ACC1, located in the cytosol and primarily responsible for fatty acid synthesis, and ACC2, anchored to the outer mitochondrial membrane and involved in regulating fatty acid oxidation [4].

The conversion of malonyl-CoA to O-malonylcarnitine occurs through the action of carnitine acetyltransferase and related transferase enzymes that facilitate the conjugation of malonyl groups to carnitine [6] [7]. This reaction is particularly significant in tissues with high metabolic activity, where the balance between fatty acid synthesis and oxidation must be carefully regulated [8].

An alternative biosynthetic route involves the direct synthesis of malonyl-CoA from malonic acid through the action of malonyl-CoA synthetase (ACSF3) [3] [9]. This enzyme, encoded by the ACSF3 gene, catalyzes the ATP-dependent ligation of malonate to coenzyme A, providing an important pathway for malonate detoxification while simultaneously generating malonyl-CoA that can subsequently be converted to O-malonylcarnitine [3]. The ACSF3-mediated pathway is particularly important within the mitochondrial matrix, where it serves both metabolic and detoxification functions [3].

The tissue-specific expression patterns of the enzymes involved in O-malonylcarnitine biosynthesis reflect the diverse metabolic roles of this compound. In liver tissue, both ACC1 and ACC2 are highly expressed, supporting the organ's role in both lipogenesis and fatty acid oxidation regulation [4]. Skeletal and cardiac muscle tissues predominantly express ACC2, reflecting their primary reliance on fatty acid oxidation for energy production [10] [4].

Enzymatic Mechanisms Involving Malonyl-CoA and Carnitine Derivatives

The enzymatic mechanisms underlying O-malonylcarnitine metabolism involve a complex network of transferases, carboxylases, and decarboxylases that work in concert to maintain metabolic homeostasis [2] [3]. The central enzyme in malonyl-CoA biosynthesis, acetyl-CoA carboxylase, operates through a sophisticated mechanism involving three functional domains: the biotin carboxylase domain, the carboxyl transferase domain, and the biotin carboxyl carrier protein domain [4] [5].

The catalytic mechanism of ACC proceeds through two distinct steps [4]. First, the biotin carboxylase domain consumes ATP and bicarbonate to catalyze the carboxylation of biotin, with bicarbonate serving as the carboxyl donor [4]. Subsequently, the carboxyl transferase domain facilitates the transfer of the carboxyl group from carboxylated biotin to acetyl-CoA, yielding malonyl-CoA [4]. This reaction requires the formation of ACC homodimers to enable proper spatial orientation of the catalytic domains [4].

The conversion of malonyl-CoA to O-malonylcarnitine involves carnitine acetyltransferase (CRAT) and related transferase enzymes [6] [7]. These enzymes catalyze the transesterification reaction between malonyl-CoA and carnitine, resulting in the formation of O-malonylcarnitine and the release of free coenzyme A [7]. The reaction exhibits tissue-specific regulation, with liver mitochondria showing particular sensitivity to malonyl-CoA inhibition [6].

Malonyl-CoA decarboxylase (MCD) represents another critical enzyme in the metabolic network surrounding O-malonylcarnitine [11] [12]. This enzyme catalyzes the proton-consuming conversion of malonyl-CoA to acetyl-CoA and carbon dioxide, effectively reversing the ACC reaction [11] [12]. MCD exists in two isoforms: a long isoform (54 kDa) distributed in mitochondria and a short isoform (49 kDa) found in peroxisomes and cytosol [12]. The enzyme functions as a protein tetramer with a unique structural asymmetry that suggests half-of-the-sites reactivity [12].

The enzymatic regulation of malonyl-CoA levels directly impacts O-malonylcarnitine formation [3] [13]. AMP-activated protein kinase (AMPK) plays a central role in this regulation by phosphorylating and inhibiting ACC while simultaneously activating MCD [13]. This dual regulation ensures that malonyl-CoA levels respond appropriately to cellular energy status, with implications for O-malonylcarnitine concentrations [13].

Role in Fatty Acid Metabolism and Acyl Carnitine Shuttle

O-malonylcarnitine plays a pivotal role in fatty acid metabolism through its integration with the carnitine shuttle system and its influence on the regulation of fatty acid oxidation [2] [14]. The carnitine shuttle system is essential for the transport of long-chain fatty acids across the inner mitochondrial membrane, enabling their subsequent β-oxidation for energy production [14] [15].

The carnitine shuttle consists of three key components that work together to facilitate fatty acid transport [14] [16]. Carnitine palmitoyltransferase 1 (CPT1) catalyzes the conversion of fatty acyl-CoA to fatty acylcarnitine on the outer mitochondrial membrane [17] [14]. The carnitine-acylcarnitine translocase (CACT) then mediates the transport of acylcarnitines across the inner mitochondrial membrane in exchange for free carnitine [14] [18]. Finally, carnitine palmitoyltransferase 2 (CPT2) converts acylcarnitines back to acyl-CoA in the mitochondrial matrix, where β-oxidation occurs [14] [15].

The regulatory role of malonyl-CoA in fatty acid oxidation occurs primarily through its allosteric inhibition of CPT1 [19] [17] [20]. This inhibition represents a critical control point that prevents the simultaneous synthesis and oxidation of fatty acids [21] [22]. The sensitivity of CPT1 to malonyl-CoA inhibition varies among tissues, with cardiac muscle showing particularly high sensitivity compared to liver [10] [23]. This tissue-specific sensitivity allows for differential regulation of fatty acid oxidation based on metabolic demands [10].

O-malonylcarnitine formation and metabolism are intimately connected to the broader network of acylcarnitine species that participate in cellular energy homeostasis [2] [24]. The compound serves as both a metabolic intermediate and a biomarker for disruptions in fatty acid oxidation pathways [25] [26]. Accumulation of O-malonylcarnitine has been observed in conditions characterized by impaired fatty acid oxidation, including malonyl-CoA decarboxylase deficiency and medium-chain acyl-CoA dehydrogenase deficiency [25] [26] [27].

The physiological regulation of O-malonylcarnitine levels reflects the dynamic balance between fatty acid synthesis and oxidation [8] [19]. During fed states, elevated insulin levels promote ACC activation and malonyl-CoA synthesis, leading to increased O-malonylcarnitine formation and concurrent inhibition of fatty acid oxidation [8]. Conversely, during fasting states, glucagon and catecholamines activate AMPK, leading to ACC inhibition and MCD activation, resulting in decreased malonyl-CoA and O-malonylcarnitine levels [19] [13].

The integration of O-malonylcarnitine metabolism with the broader carnitine shuttle system extends beyond simple transport functions [14] [15]. The compound participates in metabolic signaling pathways that coordinate cellular energy production with substrate availability [2] [14]. This coordination is particularly important in tissues with high energy demands, such as cardiac and skeletal muscle, where the efficient utilization of fatty acids is essential for maintaining cellular function [10] [15].

Physical Description

XLogP3

Wikipedia

Use Classification

Explore Compound Types